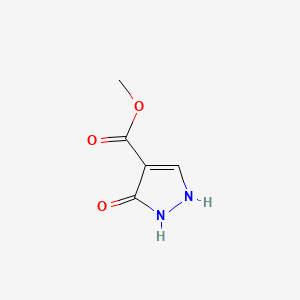
Protionamide-d5 Sulfoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protionamide-d5 Sulfoxide is a deuterated form of protionamide sulfoxide, which is a metabolite of protionamide. Protionamide is a drug used in the treatment of tuberculosis and leprosy. The deuterated form, this compound, is often used in scientific research to study the metabolic pathways and mechanisms of action of protionamide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Protionamide-d5 Sulfoxide involves the deuteration of protionamide followed by oxidation to form the sulfoxide. The general synthetic route includes:
Deuteration: Protionamide is treated with deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Oxidation: The deuterated protionamide is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for the deuteration and oxidation steps to ensure precise control over reaction conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: Protionamide-d5 Sulfoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: Reduction of the sulfoxide can revert it back to the thioamide.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Protionamide-d5 Sulfone.
Reduction: Protionamide-d5.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Protionamide-d5 Sulfoxide has several applications in scientific research:
Metabolic Studies: Used to study the metabolic pathways of protionamide in vivo and in vitro.
Drug Development: Helps in understanding the pharmacokinetics and pharmacodynamics of protionamide.
Isotope Labeling: Utilized in isotope labeling studies to trace the metabolic fate of protionamide.
Analytical Chemistry: Employed as a reference standard in analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy
Mécanisme D'action
Protionamide-d5 Sulfoxide exerts its effects by inhibiting the enzyme enoyl-[acyl-carrier-protein] reductase (NADH) in Mycobacterium tuberculosis. This inhibition disrupts the synthesis of mycolic acids, which are essential components of the bacterial cell wall, leading to bacterial cell death. The deuterated form allows for detailed mechanistic studies due to its stability and traceability .
Comparaison Avec Des Composés Similaires
Protionamide: The parent compound used in the treatment of tuberculosis and leprosy.
Ethionamide: Another thioamide drug with similar applications but different metabolic pathways.
Isoniazid: A first-line antitubercular drug with a different mechanism of action.
Uniqueness: Protionamide-d5 Sulfoxide is unique due to its deuterated nature, which provides enhanced stability and allows for detailed metabolic and mechanistic studies. This makes it a valuable tool in scientific research compared to its non-deuterated counterparts.
Propriétés
Numéro CAS |
1329568-86-6 |
|---|---|
Formule moléculaire |
C9H12N2OS |
Poids moléculaire |
201.299 |
Nom IUPAC |
[2-(2,2,3,3,3-pentadeuteriopropyl)pyridin-4-yl]-sulfinylmethanamine |
InChI |
InChI=1S/C9H12N2OS/c1-2-3-8-6-7(4-5-11-8)9(10)13-12/h4-6H,2-3,10H2,1H3/i1D3,2D2 |
Clé InChI |
IMKGWDRATOZYNY-ZBJDZAJPSA-N |
SMILES |
CCCC1=NC=CC(=C1)C(=S=O)N |
Synonymes |
2-(Propyl-d5)-α-sulfinyl-4-pyridinemethanamine; 2-(Propyl-d5)-4-_x000B_pyridinecarbothioamide S-Oxide; 2-(Propyl-d5)thioisonicotinamide S-Oxide; Prothionamide-d5 S-Oxide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B588998.png)





